molecular formula C23H23N3O2S B11156884 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11156884
M. Wt: 405.5 g/mol
InChI Key: QYLIMVHWICRBOM-UHFFFAOYSA-N
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Description

4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones or their equivalents.

    Coupling Reactions: The thiazole and pyrazole rings are then coupled with a phenol derivative through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol. Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, the synthesis of thiazole-containing compounds has been linked to enhanced efficacy against resistant strains of bacteria and fungi, making them candidates for new antimicrobial agents .

Anticancer Properties

Compounds with pyrazole and thiazole moieties have shown promise in anticancer research. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, particularly in colorectal and breast cancer models .

Polymer Chemistry

The incorporation of organic compounds like this compound into polymer matrices has been investigated for the development of advanced materials with enhanced thermal stability and mechanical properties. The compound's phenolic structure can act as a stabilizing agent in polymer formulations, improving their durability under thermal stress .

Coatings and Adhesives

Due to its chemical stability and potential reactive sites, this compound can be utilized in formulating coatings and adhesives that require high performance under varying environmental conditions. Its incorporation into resin systems may enhance adhesion properties while providing resistance to moisture and chemicals .

Case Studies

Study Focus Findings
Gümrükçüoğlu et al., 2023Antimicrobial ActivityNovel derivatives showed promising antimicrobial effects against resistant strains .
Research on Pyrazole DerivativesAnticancer ActivityCompounds induced apoptosis in various cancer cell lines, supporting their potential as therapeutic agents .
Polymer Application StudyMaterial ScienceEnhanced thermal stability observed in polymer formulations incorporating phenolic compounds .

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. It features:

  • An ethyl group at one end.
  • A methoxybenzyl ether linkage.
  • A thiazole and pyrazole moiety that are known for their roles in various biological activities.

Molecular Formula

The molecular formula can be summarized as follows:

  • C : 22
  • H : 24
  • N : 2
  • O : 2
  • S : 1

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The presence of phenolic structures is associated with antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.
  • Antimicrobial Activity : Preliminary assays indicate that the compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.

The biological effects of the compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and pyrazole rings may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, particularly in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Case Studies

  • Study on Antioxidant Activity
    • A study evaluated the antioxidant potential of similar phenolic compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation, supporting the hypothesis that the compound may exhibit strong antioxidant properties.
  • Anti-inflammatory Effects
    • In vitro studies demonstrated that compounds with similar structures could effectively reduce the expression of pro-inflammatory markers in human cell lines, suggesting a potential therapeutic role in inflammatory diseases.
  • Antimicrobial Efficacy
    • A recent investigation tested the compound against various bacterial strains. The results showed notable inhibition zones, indicating effective antimicrobial activity.

Comparative Analysis

PropertyCompoundReference
Antioxidant ActivityHigh
Anti-inflammatory EffectModerate to High
Antimicrobial ActivityEffective against tested strains

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4-ethyl-5-[(4-methylphenyl)methoxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C23H23N3O2S/c1-4-17-9-18(22-19(11-24-26-22)23-25-15(3)13-29-23)20(27)10-21(17)28-12-16-7-5-14(2)6-8-16/h5-11,13,27H,4,12H2,1-3H3,(H,24,26)

InChI Key

QYLIMVHWICRBOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)C)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

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